L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide is a compound that combines the amino acid L-glutamine with a phenothiazine derivative. Phenothiazines are known for their diverse pharmacological activities, including anticancer, antibacterial, and antipsychotic properties
Preparation Methods
The synthesis of L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide involves several steps. One common method includes the reaction of L-glutamine with 2-oxo-2-(10H-phenothiazin-10-yl)ethyl hydrazide under specific conditions. The reaction typically requires heating and stirring for a few hours to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential anticancer, antibacterial, and antioxidant activities.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular proteins and enzymes, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Properties
CAS No. |
84409-84-7 |
---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4S)-4-amino-5-oxo-5-[2-(2-oxo-2-phenothiazin-10-ylethyl)hydrazinyl]pentanamide |
InChI |
InChI=1S/C19H21N5O3S/c20-12(9-10-17(21)25)19(27)23-22-11-18(26)24-13-5-1-3-7-15(13)28-16-8-4-2-6-14(16)24/h1-8,12,22H,9-11,20H2,(H2,21,25)(H,23,27)/t12-/m0/s1 |
InChI Key |
HLOHLFJCEVJDHP-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.